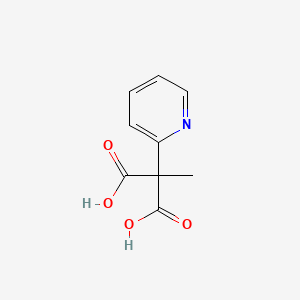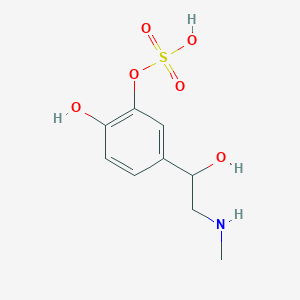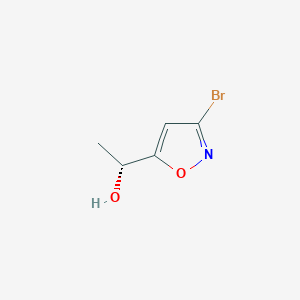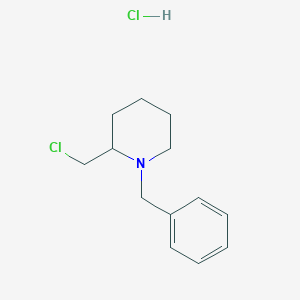![molecular formula C7H9Cl2N3O B13448174 1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O and a molecular weight of 222.0719 . This compound is characterized by the presence of a furo[2,3-d]pyridazin-2-yl group attached to a methanamine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of furo[2,3-d]pyridazine with methanamine under specific conditions to form the desired product. The reaction typically requires a controlled environment with specific temperature and pressure settings to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furo[2,3-d]pyridazin-2-ylmethanone derivative, while reduction may produce a furo[2,3-d]pyridazin-2-ylmethanol derivative.
Aplicaciones Científicas De Investigación
1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparación Con Compuestos Similares
1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1-{Furo[3,2-b]pyridin-2-yl}methanamine dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring, which may result in different chemical and biological properties.
Pyridazinone derivatives: These compounds contain a pyridazinone moiety and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9Cl2N3O |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
furo[2,3-d]pyridazin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H7N3O.2ClH/c8-2-6-1-5-3-9-10-4-7(5)11-6;;/h1,3-4H,2,8H2;2*1H |
Clave InChI |
WLCZUMCPFNJKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC2=CN=NC=C21)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)

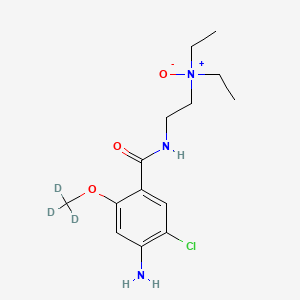
![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)


